molecular formula C6H3ClN4O2 B7456346 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

Cat. No. B7456346
M. Wt: 198.57 g/mol
InChI Key: DYPUAHYRLXTQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine (CNPP) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a derivative of pyrazolo[1,5-A]pyrazine and has a molecular weight of 211.56 g/mol.

Scientific Research Applications

  • Synthesis of Derivatives : Research has focused on synthesizing derivatives of pyrazolo[1,5-a]pyrazine. For instance, Tsizorik et al. (2020) synthesized methylpyrazolo[1,5-a]pyrazine-4-carboxylates by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines. These were converted into amidoximes and amidines, leading to new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020).

  • Heterofunctionalization : Another study by Tsizorik et al. (2018) detailed the synthesis of 4-hydrazinylpyrazolo[1,5-а]pyrazines from 4-chloropyrazolo[1,5-а]pyrazines, which were then combined with various compounds to form derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings (Tsizorik et al., 2018).

  • Development of Energetic Materials : Yin et al. (2016) synthesized energetic salts based on the 6-nitropyrazolo[3,4-d][1,2,3]triazol-3(4H)-olate anion by a cyclization reaction of 4-chloro-3,5-dinitro pyrazole with hydrazine hydrate, producing nitrogen-rich fused heterocycles for potential use in energetic materials (Yin et al., 2016).

  • Pharmaceutical Applications : Capps et al. (1992) reported the synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines from substituted anilines, demonstrating impressive in vitro and in vivo activity against leukemia, leading to clinical trials for potential anticancer agents (Capps et al., 1992).

  • DNA Binding and Antimicrobial Properties : Mech-Warda et al. (2022) conducted studies combining theoretical and experimental analyses on chlorohydrazinopyrazine, a derivative of pyrazine, to understand its structure, physicochemical, cytotoxic properties, and interaction with DNA. This compound showed high affinity to DNA and no toxicity to human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).

properties

IUPAC Name

4-chloro-2-nitropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-6-4-3-5(11(12)13)9-10(4)2-1-8-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPUAHYRLXTQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)[N+](=O)[O-])C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine
Reactant of Route 4
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine
Reactant of Route 6
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.